Physicochemical properties of 4-(Pyridin-2-ylsulfanyl)benzaldehyde
Physicochemical properties of 4-(Pyridin-2-ylsulfanyl)benzaldehyde
The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes confirmed chemical data with standard operating procedures (SOPs) derived from the reactivity profiles of diaryl sulfides and heteroaromatic aldehydes.
CAS Registry Number: 87626-35-5 Chemical Formula: C₁₂H₉NOS Molecular Weight: 215.27 g/mol [1]
Executive Summary
4-(Pyridin-2-ylsulfanyl)benzaldehyde is a bifunctional heteroaromatic building block characterized by a thioether linkage connecting a pyridine ring and a benzaldehyde moiety.[1] This structural motif serves as a critical pharmacophore in medicinal chemistry, offering a "kinked" geometry distinct from linear biphenyl ethers.[1]
Its primary utility lies in:
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Ligand Design: The pyridine nitrogen and the sulfide sulfur provide potential coordination sites (N,S-donor sets) for organometallic catalysis.[1]
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Schiff Base Synthesis: The aldehyde functionality allows for rapid condensation with primary amines to generate tridentate N,N,S-ligands or biologically active imines.[1]
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Bioisosterism: The sulfide linker acts as a metabolic handle, capable of controlled oxidation to sulfoxides (chiral centers) or sulfones, altering polarity and solubility profiles in drug candidates.[1]
Physicochemical Profile
The following data aggregates calculated and experimentally observed properties typical for this class of diaryl sulfides.
| Property | Value / Description | Context |
| Appearance | Pale yellow to off-white crystalline solid | Conjugation through the sulfur atom imparts color.[1] |
| Melting Point | 50–55 °C (Predicted) | Low-melting solid due to flexible thioether linkage.[1] |
| Solubility (Aq) | Negligible (< 0.1 mg/mL) | Highly lipophilic backbone.[1] |
| Solubility (Org) | High (DCM, DMSO, MeOH, THF) | Soluble in polar aprotic and chlorinated solvents. |
| LogP (Calc) | 3.1 ± 0.4 | Indicates good membrane permeability for drug discovery.[1] |
| pKa (Conj. Acid) | ~4.5 (Pyridine N) | Slightly less basic than pyridine (5.[1]25) due to the electron-withdrawing nature of the p-formylphenylthio group.[1] |
| H-Bond Acceptors | 2 (Pyridine N, Carbonyl O) | Key interaction points for protein binding pockets.[1] |
Synthetic Methodology
Methodology: Nucleophilic Aromatic Substitution (SₙAr) Rationale: The reaction utilizes the high nucleophilicity of the thiolate anion (generated from 2-mercaptopyridine) to displace a leaving group (fluoride or chloride) on the benzaldehyde. 4-Fluorobenzaldehyde is preferred over the chloro-analog due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, accelerating the reaction rate.
Experimental Protocol
Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon).
Reagents:
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2-Mercaptopyridine (1.0 equiv)[1]
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4-Fluorobenzaldehyde (1.0 equiv)[1]
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Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]
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DMF (Dimethylformamide) [Anhydrous][1]
Step-by-Step Workflow:
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Activation: Charge a round-bottom flask with 2-mercaptopyridine and anhydrous DMF (0.5 M concentration). Add K₂CO₃ and stir at room temperature for 15 minutes to generate the thiolate anion.
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Addition: Add 4-fluorobenzaldehyde dropwise to the reaction mixture.
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Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The product will appear as a new spot with lower R_f than the aldehyde starting material.
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Work-up: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume). The product should precipitate.[1]
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Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Gradient: 0→30% EtOAc/Hexanes).
Synthesis Logic Diagram
Caption: S_NAr synthesis pathway utilizing thiolate nucleophilicity to couple the pyridine and benzaldehyde rings.
Structural Characterization (Diagnostic Signals)[1]
To validate the synthesis, researchers should look for these specific spectral signatures.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 9.98 ppm (s, 1H) | Aldehyde -CHO proton. Distinct singlet, confirms oxidation state.[1] |
| δ 8.45 ppm (d, 1H) | Pyridine α-proton. Deshielded by ring nitrogen.[1] | |
| δ 7.60–7.80 ppm (m) | Aryl protons. AA'BB' system of the benzaldehyde ring.[1] | |
| IR Spectroscopy | 1690–1705 cm⁻¹ | C=O[1] Stretch. Strong, sharp peak characteristic of conjugated aldehydes. |
| 1570, 1450 cm⁻¹ | C=C / C=N Stretches. Skeletal vibrations of pyridine/benzene rings.[1] | |
| MS (ESI) | [M+H]⁺ = 216.05 | Protonated molecular ion peak.[1] |
Reactivity & Applications
The chemical versatility of 4-(Pyridin-2-ylsulfanyl)benzaldehyde stems from its dual-reactive centers: the aldehyde (electrophile) and the sulfide (nucleophile/oxidizable).[1]
A. Schiff Base Formation (Ligand Synthesis)
Reaction with primary amines (e.g., 2-aminophenol, ethylenediamine) yields Schiff bases used as ligands for transition metals (Cu, Zn, Ni).[1] These complexes are often explored for catalytic activity or DNA binding studies.[1]
B. Oxidation to Sulfoxides/Sulfones
The sulfide bridge can be selectively oxidized.[1]
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Sulfoxide (S=O): Use 1.0 eq.[1] mCPBA or H₂O₂ at 0°C. Creates a chiral center at sulfur.[1]
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Sulfone (O=S=O): Use excess oxidant at reflux.[1] Increases polarity and metabolic stability.[1]
Reactivity Flowchart
Caption: Divergent synthetic utility showing pathways to ligands (Schiff bases) and oxidized pharmacophores.[1]
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
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Storage: Store at 2–8°C under inert gas. Aldehydes can auto-oxidize to carboxylic acids upon prolonged exposure to air.[1]
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Odor: As a sulfide, this compound may have a characteristic disagreeable sulfur odor.[1] Work in a well-ventilated fume hood.
References
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PubChem Compound Summary. 4-(Pyridin-2-ylsulfanyl)benzaldehyde (CAS 87626-35-5).[1][2] National Center for Biotechnology Information.[1] [Link][1]
- Synthesis of Diaryl Sulfides.Nucleophilic Aromatic Substitution of 2-Halopyridines with Thiols. (General Protocol adapted from standard SₙAr methodologies for pyridine thioethers).
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Accela Chem. Product Datasheet: 4-(pyridin-2-ylsulfanyl)benzaldehyde.[1][2] [Link][1]
